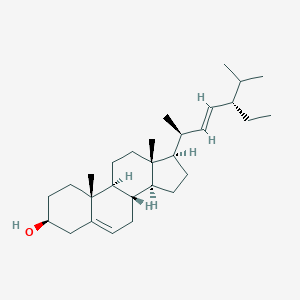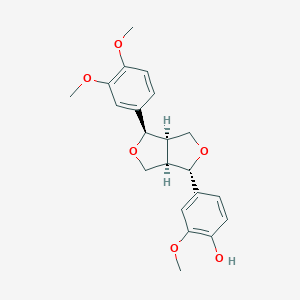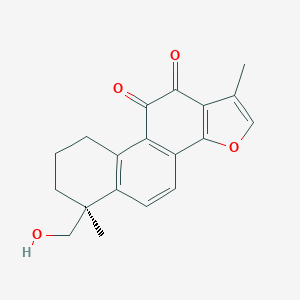
6-Déméthoxytangerétine
Vue d'ensemble
Description
. Ce composé fait partie de la famille des flavonoïdes, connue pour ses diverses activités biologiques. La 6-Déméthoxytangerétine a attiré l'attention en raison de ses propriétés anti-inflammatoires et anti-allergiques .
Applications De Recherche Scientifique
6-Demethoxytangeretin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Mécanisme D'action
Target of Action
6-Demethoxytangeretin, a citrus flavonoid isolated from Citrus reticulata, primarily targets the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinases (MAPKs) in human mast cells .
Mode of Action
6-Demethoxytangeretin interacts with its targets, ALK and MAPKs, to suppress the production and gene expression of interleukin-6 in human mast cells . This interaction results in the inhibition of these kinases, thereby suppressing the activation of mast cells .
Biochemical Pathways
The primary biochemical pathways affected by 6-Demethoxytangeretin are the ALK and MAPK pathways. These pathways are crucial for the production and gene expression of interleukin-6 in human mast cells . By inhibiting these pathways, 6-Demethoxytangeretin suppresses the activation of mast cells, thereby reducing the production of pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of 6-Demethoxytangeretin’s action include the suppression of interleukin-6 production, tumor necrosis factor-alpha gene expression, ALK, and MAPKs in human mast cells stimulated by phorbol 12-myristate 13-acetate (PMA) plus A23187 . This suggests that 6-Demethoxytangeretin may be involved in the regulation of mast cell-mediated inflammatory responses .
Analyse Biochimique
Biochemical Properties
6-Demethoxytangeretin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress the production and gene expression of interleukin-6 in human mast cells via the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways . This interaction suggests that 6-Demethoxytangeretin may be involved in the regulation of inflammatory responses. Additionally, it facilitates CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .
Cellular Effects
6-Demethoxytangeretin exerts multiple effects on various cell types and cellular processes. In human mast cells, it suppresses the production of interleukin-6 and tumor necrosis factor-alpha gene expression, thereby modulating inflammatory responses . The compound also influences cell signaling pathways, such as the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways, which are crucial for cell activation and proliferation . Furthermore, 6-Demethoxytangeretin enhances CRE-mediated transcription in hippocampal neurons, which is associated with learning and memory .
Molecular Mechanism
The molecular mechanism of 6-Demethoxytangeretin involves its interaction with specific biomolecules and pathways. It inhibits the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases, leading to the suppression of interleukin-6 production and gene expression in human mast cells . This inhibition results in the downregulation of inflammatory responses. Additionally, 6-Demethoxytangeretin facilitates CRE-mediated transcription in hippocampal neurons, which is linked to learning and memory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Demethoxytangeretin have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Demethoxytangeretin can suppress the activation of human mast cells over time by inhibiting the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases . This suggests that the compound may have sustained anti-inflammatory effects in vitro.
Dosage Effects in Animal Models
The effects of 6-Demethoxytangeretin vary with different dosages in animal models. Higher doses of the compound have been associated with more pronounced anti-inflammatory and anti-allergic effects . It is essential to determine the threshold and toxic effects of 6-Demethoxytangeretin at high doses to ensure its safety and efficacy in therapeutic applications.
Metabolic Pathways
6-Demethoxytangeretin is involved in various metabolic pathways, including those mediated by anaplastic lymphoma kinase and mitogen-activated protein kinases . These pathways play a critical role in the regulation of inflammatory responses and cellular metabolism. The compound’s interaction with these enzymes and cofactors can influence metabolic flux and metabolite levels, thereby modulating cellular functions.
Transport and Distribution
The transport and distribution of 6-Demethoxytangeretin within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution is crucial for the compound’s effectiveness in modulating inflammatory responses and enhancing CRE-mediated transcription in hippocampal neurons.
Subcellular Localization
6-Demethoxytangeretin’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on inflammatory responses and cellular metabolism . Post-translational modifications and targeting signals may influence the localization and activity of 6-Demethoxytangeretin, ensuring its precise action within the cell.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de la 6-Déméthoxytangerétine implique généralement l'extraction de sources naturelles telles que le Citrus reticulata. Le processus comprend l'isolement du flavonoïde par extraction au solvant et techniques chromatographiques .
Méthodes de Production Industrielle : La production industrielle de la this compound implique une extraction à grande échelle à partir d'écorces d'agrumes, suivie d'une purification par des méthodes chromatographiques avancées. Le processus est optimisé pour assurer un rendement et une pureté élevés du composé .
Analyse Des Réactions Chimiques
Types de Réactions : La 6-Déméthoxytangerétine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier la structure du flavonoïde, améliorant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, affectant la réactivité du composé.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant les propriétés du composé.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont employés dans des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels .
4. Applications de la Recherche Scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la chimie et la réactivité des flavonoïdes.
5. Mécanisme d'Action
La this compound exerce ses effets par le biais de plusieurs voies moléculaires :
Voie de la Kinase du Lymphome Anaplasique : Le composé inhibe l'activité de la kinase du lymphome anaplasique, réduisant la production de cytokines pro-inflammatoires.
Voie de la Kinase des Protéines Activées par les Mitogènes : Il affecte également la voie de la kinase des protéines activées par les mitogènes, qui joue un rôle dans la signalisation cellulaire et l'inflammation.
Transcription Médiée par la CRE : La this compound facilite la transcription médiée par la CRE, qui est associée à l'apprentissage et à la mémoire dans les neurones hippocampiques cultivés.
Comparaison Avec Des Composés Similaires
La 6-Déméthoxytangerétine est unique parmi les flavonoïdes en raison de ses activités biologiques spécifiques. Les composés similaires comprennent :
Tangerétine : Un autre flavonoïde d'agrumes aux propriétés anti-inflammatoires similaires.
Nobiletine : Connu pour ses activités anti-cancéreuses et anti-inflammatoires.
Sinensetine : Exhibe de fortes activités anticancéreuses et d'autres avantages pharmacologiques
En comparaison, la this compound se distingue par son inhibition spécifique de la kinase du lymphome anaplasique et son rôle dans la transcription médiée par la CRE, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJUTBQQURRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348077 | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-66-7 | |
| Record name | 6-Demethoxytangeretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Demethoxytangeretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DEMETHOXYTANGERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for 6-demethoxytangeretin?
A: 6-Demethoxytangeretin, a flavonoid found in citrus fruits like niihime [], has demonstrated anti-inflammatory and potential cognitive-enhancing properties in in vitro studies. Research suggests that it can suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) [] and matrix metalloproteinase 9 (MMP-9) [] in cellular models. Additionally, it has shown the ability to enhance extracellular signal-regulated kinase (ERK) phosphorylation in neuronal cells, a pathway crucial for memory consolidation [].
Q2: How does 6-demethoxytangeretin exert its anti-inflammatory effects?
A: Studies using human mast cells (HMC-1) suggest that 6-demethoxytangeretin inhibits the activation of anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinases (MAPKs) []. These signaling pathways play critical roles in the production and release of inflammatory mediators. By suppressing ALK and MAPK activity, 6-demethoxytangeretin effectively reduces the expression of genes involved in inflammation, such as tumor necrosis factor-alpha (TNF-α) and IL-6 [].
Q3: Does the structure of 6-demethoxytangeretin influence its biological activity?
A: Research comparing nobiletin analogs, including 6-demethoxytangeretin, suggests that subtle structural differences significantly impact their biological activity []. For instance, while both nobiletin and 6-demethoxytangeretin enhanced ERK phosphorylation in PC12D cells, 6-demethoxytangeretin exhibited a more pronounced effect []. This highlights the importance of the specific methoxy group arrangement within the flavonoid structure for its interaction with biological targets.
Q4: Has 6-demethoxytangeretin been identified in any other citrus fruits besides niihime?
A: While 6-demethoxytangeretin was first reported in niihime [], it has also been isolated from other citrus species, including Citrus depressa [] and rough lemon (Citrus jambhiri) []. This suggests that the presence of this flavonoid may be relatively common within the Citrus genus, opening possibilities for exploring its bioactivity from various natural sources.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















